Home > Products > Screening Compounds P44123 > Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc -

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc

Catalog Number: EVT-8268010
CAS Number:
Molecular Formula: C54H92O46
Molecular Weight: 1477.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc, commonly referred to as maltononaose, is an oligosaccharide composed of nine α-1,4-linked glucose units. This structure is significant in biochemistry due to its role in various biological processes and applications in research and industry.

Source

Maltononaose is derived from the enzymatic breakdown of starch and can be synthesized through various methods involving specific enzymes such as α-amylases and glucoamylases.

Classification

Maltononaose falls under the category of oligosaccharides, which are carbohydrates composed of a small number of monosaccharide units. It is specifically classified as a non-reducing sugar due to the presence of an aldehyde group at one end of the molecule.

Synthesis Analysis

Methods

Maltononaose can be synthesized using several methods:

  1. Enzymatic Synthesis: This method involves the use of enzymes such as cyclomaltodextrinase, which catalyzes the formation of α-1,4-glycosidic bonds between glucose units.
  2. Chemical Synthesis: Although less common for oligosaccharides, chemical methods can also produce maltononaose through glycosylation reactions.

Technical Details

The enzymatic synthesis often employs biocatalysts that facilitate the hydrolysis of starch into smaller glucose units, which are then linked together to form maltononaose. Reaction conditions such as temperature, pH, and enzyme concentration are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for maltononaose is C54H92O46C_{54}H_{92}O_{46}, with a molecular weight of approximately 1477.3 g/mol. The structure consists of nine glucose units linked by α-1,4-glycosidic bonds, with an aldehyde functional group at one end.

Chemical Reactions Analysis

Reactions

Maltononaose participates in various biochemical reactions, primarily involving hydrolysis and enzymatic interactions:

  1. Hydrolysis: In the presence of water and specific enzymes, maltononaose can be broken down into smaller oligosaccharides or glucose units.
  2. Enzymatic Reactions: It acts as a substrate for enzymes like α-amylase and glucoamylase, facilitating further breakdown into simpler sugars.

Technical Details

The reaction rates depend on factors such as enzyme concentration, temperature, and pH levels. The binding affinity of maltononaose to these enzymes can be studied to understand its kinetic properties.

Mechanism of Action

Process

Maltononaose exerts its effects primarily through interactions with specific enzymes involved in carbohydrate metabolism. The binding process allows these enzymes to hydrolyze starch more efficiently, converting it into glucose.

Data

Studies have shown that maltononaose enhances the activity of α-amylase by providing multiple binding sites due to its elongated structure, which increases substrate availability during enzymatic reactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with reducing agents and can participate in Maillard reactions upon heating.
Applications

Scientific Uses

Maltononaose has several applications in scientific research and industry:

  1. Enzyme Kinetics Studies: Its unique structure makes it an ideal substrate for studying enzyme kinetics and subsite affinities.
  2. Food Industry: Used as a sweetener or thickening agent in various food products.
  3. Biotechnology: Serves as a model compound for developing new enzymatic processes or studying carbohydrate metabolism.

Properties

Product Name

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Molecular Formula

C54H92O46

Molecular Weight

1477.3 g/mol

InChI

InChI=1S/C54H92O46/c55-1-11(65)21(67)39(12(66)2-56)93-48-32(78)24(70)41(14(4-58)86-48)95-50-34(80)26(72)43(16(6-60)88-50)97-52-36(82)28(74)45(18(8-62)90-52)99-54-38(84)30(76)46(20(10-64)92-54)100-53-37(83)29(75)44(19(9-63)91-53)98-51-35(81)27(73)42(17(7-61)89-51)96-49-33(79)25(71)40(15(5-59)87-49)94-47-31(77)23(69)22(68)13(3-57)85-47/h1,11-54,56-84H,2-10H2/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+/m0/s1

InChI Key

UUNIAMMLIVOEJY-RKHSNHNSSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

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